molecular formula C16H11ClN4O4 B2715445 2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide CAS No. 896353-46-1

2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

Cat. No. B2715445
CAS RN: 896353-46-1
M. Wt: 358.74
InChI Key: UAFRKGGKJIIBET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions . For instance, benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Novel Compounds : A significant application of "2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide" is in the synthesis of novel compounds with expected antimicrobial activity. Abubshait et al. (2011) explored reactions of phthalazinone derivatives, which bear structural resemblance to the compound , leading to the creation of new products with antimicrobial potentials (Abubshait et al., 2011).

Antitumor Agents : Another application is in the development of antitumor agents. Yoshida et al. (2005) designed and synthesized derivatives based on phthalazinone frameworks, demonstrating potent in vivo inhibitory effects on tumor growth, indicating the utility of related compounds in cancer research (Yoshida et al., 2005).

Anti-HIV Activity : The compound's framework is also explored in the synthesis of new derivatives with potential anti-HIV activity. Al-Masoudi et al. (2007) synthesized new derivatives aiming to develop non-nucleoside reverse transcriptase inhibitors, showcasing the compound's utility in the research against HIV (Al-Masoudi et al., 2007).

Potential Anticancer Applications

Modified Polyvinyl Alcohol (PVA) : Research by Samir et al. (2018) on synthesizing new phthalimides compounds and their reaction with Poly(vinyl alcohol) to create modified PVA with potential anticancer properties indicates the broad applicability of the compound in developing new materials with biomedical applications (Samir et al., 2018).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with phthalic anhydride to form 4-(2-chloro-5-nitrobenzamido)phthalic anhydride, which is then reduced with sodium borohydride to yield 2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide.", "Starting Materials": [ "2-chloro-5-nitrobenzoic acid", "phthalic anhydride", "sodium borohydride", "methanol", "chloroform", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-5-nitrobenzoic acid (1.0 g, 4.5 mmol) and phthalic anhydride (0.9 g, 5.4 mmol) in acetic anhydride (10 mL) and add a few drops of sulfuric acid. Heat the mixture at 120°C for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and pour it into water (50 mL). Extract the product with chloroform (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain 4-(2-chloro-5-nitrobenzamido)phthalic anhydride as a yellow solid (1.2 g, 85%).", "Step 4: Dissolve 4-(2-chloro-5-nitrobenzamido)phthalic anhydride (0.5 g, 1.4 mmol) in methanol (10 mL) and add sodium borohydride (0.1 g, 2.6 mmol) in small portions. Stir the mixture at room temperature for 2 hours.", "Step 5: Quench the reaction by adding water (10 mL) and then slowly adding sodium hydroxide solution (10%) until the pH reaches 9-10. Extract the product with chloroform (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain 2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide as a yellow solid (0.3 g, 60%)." ] }

CAS RN

896353-46-1

Product Name

2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

Molecular Formula

C16H11ClN4O4

Molecular Weight

358.74

IUPAC Name

2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

InChI

InChI=1S/C16H11ClN4O4/c17-13-6-5-9(21(24)25)7-12(13)15(22)18-8-14-10-3-1-2-4-11(10)16(23)20-19-14/h1-7H,8H2,(H,18,22)(H,20,23)

InChI Key

UAFRKGGKJIIBET-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

solubility

not available

Origin of Product

United States

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